ETHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, is characterized by the presence of a benzofuran core, a sulfonyl group, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce the propyl group. The reaction is catalyzed by a Lewis acid such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Reduction:
Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The benzofuran core can intercalate with DNA, disrupting its function and leading to anticancer effects. The ethyl ester group enhances the compound’s lipophilicity, improving its cellular uptake .
Comparison with Similar Compounds
- Ethyl 5-{[(4-nitrophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate
- Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate
- Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate
Comparison:
- Uniqueness: The presence of the methoxy group in ETHYL 5-(4-METHOXYBENZENESULFONAMIDO)-2-PROPYL-1-BENZOFURAN-3-CARBOXYLATE distinguishes it from its analogs. This group can influence the compound’s electronic properties and reactivity.
- Biological Activity: The methoxy group can enhance the compound’s interaction with biological targets, potentially improving its efficacy as an enzyme inhibitor or anticancer agent .
Properties
Molecular Formula |
C21H23NO6S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H23NO6S/c1-4-6-19-20(21(23)27-5-2)17-13-14(7-12-18(17)28-19)22-29(24,25)16-10-8-15(26-3)9-11-16/h7-13,22H,4-6H2,1-3H3 |
InChI Key |
SOCRSDFUFQUFAI-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCC |
Canonical SMILES |
CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.